methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

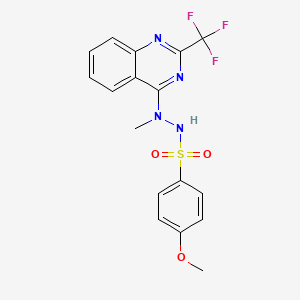

Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate is a complex organic compound. It contains a methyl ester group (-COOCH3), a dimethylamino group (-N(CH3)2), and a methylsulfonyl group (-SO2CH3). The presence of these functional groups suggests that this compound could participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor containing the prop-2-enoate backbone with reagents that would introduce the dimethylamino and methylsulfonyl groups . The exact synthetic route would depend on the available starting materials and the required reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the arrangement of its functional groups. The presence of the double bond in the prop-2-enoate backbone suggests the possibility of geometric isomerism .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of esters, amines, and sulfonyl groups. For example, the ester group could undergo hydrolysis or transesterification, the amine group could participate in acid-base reactions, and the sulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. These could include its polarity, solubility, melting and boiling points, and reactivity .Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

- Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been used for the preparation of multifunctional compounds and versatile synthons for creating polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).

Synthesis of Pyrimidine-4(3H)-ones

- Research demonstrates the utility of methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate in the synthesis of CF3S(O)n-containing enaminones, which are precursors for the synthesis of pyrimidine-4(3H)-ones, important in various chemical processes (Sokolenko et al., 2017).

Organic Synthesis and Chemical Reactions

- This compound and related chemicals have been explored for their roles in various organic synthesis processes and chemical reactions, including permethylation of complex carbohydrates and the synthesis of diverse heterocyclic compounds (Hakomori, 1964).

Applications in Membrane Fabrication

- Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a bio-derived, biodegradable solvent, has been investigated for its potential in polysulfone membrane fabrication, highlighting its environmental and health benefits over traditional solvents (Dong et al., 2018).

Photocatalytic Reactions

- Visible light photocatalytic reactions using dimethyl sulfoxide systems have been explored, where this compound serves as a source for methylsulfonylation, demonstrating its utility in synthesizing complex organic structures (Huang et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-8(2)5-6(7(9)12-3)13(4,10)11/h5H,1-4H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBTZJGUQFRZFI-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)

![N-cyclopentyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985407.png)

![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)

![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2985413.png)

![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)

![N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2985421.png)